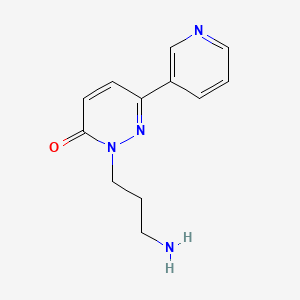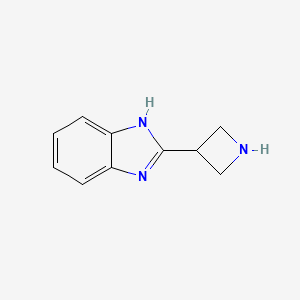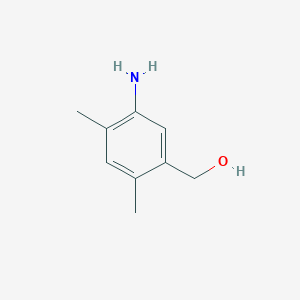
(5-Amino-2,4-dimethylphenyl)methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chromatographic Separation
(5-Amino-2,4-dimethylphenyl)methanol can be relevant in chromatographic methods. For instance, Péter et al. (1998) developed high-performance liquid chromatographic methods for the separation and identification of enantiomers of various amino alcohol derivatives, including compounds structurally similar to (5-Amino-2,4-dimethylphenyl)methanol (Péter et al., 1998).
Molecular Complex Studies
Research by Toda et al. (1985) on molecular complexes of hydroxy host systems with alcohols, including structures related to (5-Amino-2,4-dimethylphenyl)methanol, provides insights into the formation of molecular complexes and their crystal structures (Toda, Tanaka, & Mak, 1985).
Analytical Chemistry
In the field of analytical chemistry, (5-Amino-2,4-dimethylphenyl)methanol-related compounds have been studied. Rueda et al. (2003) optimized a flow analysis system with electrochemical detection for the analysis of phenolic compounds, which could be relevant for derivatives of (5-Amino-2,4-dimethylphenyl)methanol (Rueda, Ortiz, Sarabia, & Herrero, 2003).
Photoremovable Protecting Groups
(5-Amino-2,4-dimethylphenyl)methanol derivatives might be used as photoremovable protecting groups. Klan et al. (2000) researched the use of dimethylphenacyl esters as photoremovable protecting groups, which could be analogous to applications of (5-Amino-2,4-dimethylphenyl)methanol derivatives (Klan, Zabadal, & Heger, 2000).
Photochemical Studies
The photochemical behavior of certain oxadiazole derivatives, potentially related to (5-Amino-2,4-dimethylphenyl)methanol, has been studied by Buscemi et al. (1988), highlighting its relevance in understanding the photochemical properties of complex organic compounds (Buscemi, Cicero, Vivona, & Caronna, 1988).
Enantioselective Reactions
In organic synthesis, Lattanzi (2006) found that derivatives of (5-Amino-2,4-dimethylphenyl)methanol could be used as efficient bifunctional organocatalysts for enantioselective Michael addition of malonate esters to nitroolefins (Lattanzi, 2006).
Methanol Conversion Studies
The conversion of methanol and other O-compounds to hydrocarbons over zeolite catalysts has been studied by Chang et al. (1977), which could include reactions involving (5-Amino-2,4-dimethylphenyl)methanol or its derivatives (Chang, Lang, & Smith, 1977).
Toxicity and Biodegradability Studies
O'connor and Young (1989) investigated the toxicity and anaerobic biodegradability of substituted phenols, including compounds similar to (5-Amino-2,4-dimethylphenyl)methanol, under methanogenic conditions (O'connor & Young, 1989).
Propriétés
IUPAC Name |
(5-amino-2,4-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-3-7(2)9(10)4-8(6)5-11/h3-4,11H,5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSAEXCWLRAGJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CO)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-2,4-dimethylphenyl)methanol | |
CAS RN |
1334148-06-9 | |
| Record name | (5-amino-2,4-dimethylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



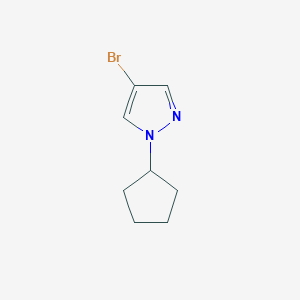
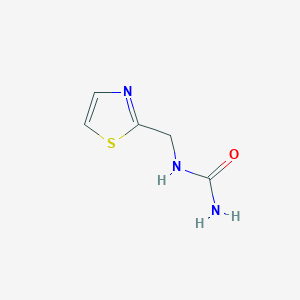


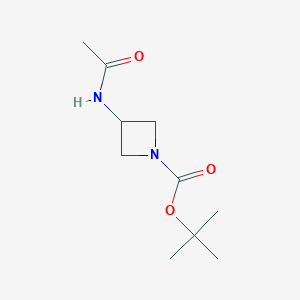
![3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one](/img/structure/B1524447.png)
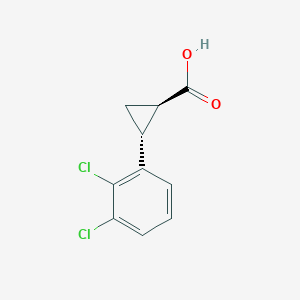
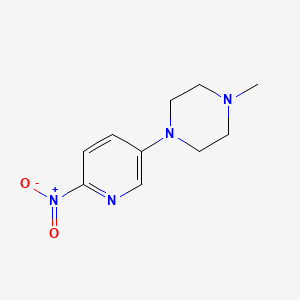
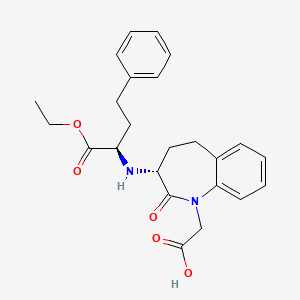
![1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1524455.png)

![[5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol](/img/structure/B1524458.png)
